

Spectroscopic Data of 4-Fluorobenzyl Bromide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fluorobenzyl bromide*

Cat. No.: *B1653185*

[Get Quote](#)

This guide provides a comprehensive overview of the key spectroscopic data for **4-fluorobenzyl bromide** (C₇H₆BrF), a crucial reagent in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for **4-fluorobenzyl bromide**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.35	Doublet of Doublets	~8.5, 5.4	2 x Ar-H (ortho to CH ₂ Br)
~7.05	Triplet	~8.7	2 x Ar-H (ortho to F)
4.45	Singlet	-	CH ₂ Br

Solvent: CDCl₃

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
162.5 (d, $J \approx 247$ Hz)	C-F
134.0 (d, $J \approx 3$ Hz)	C-CH ₂ Br
131.0 (d, $J \approx 8$ Hz)	2 x Ar-CH (ortho to CH ₂ Br)
115.5 (d, $J \approx 22$ Hz)	2 x Ar-CH (ortho to F)
32.5	CH ₂ Br

Solvent: CDCl₃[\[1\]](#)

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~1600, 1500, 1450	Strong	Aromatic C=C skeletal vibrations
~1220	Strong	C-F stretch
~1210	Strong	CH ₂ wag
~600	Strong	C-Br stretch

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
188/190	High	[M] ⁺ (Molecular ion peak with Br isotopes)
109	High	[M-Br] ⁺ (Loss of Bromine)
83	Medium	[C ₆ H ₅] ⁺ fragment

Experimental Protocols

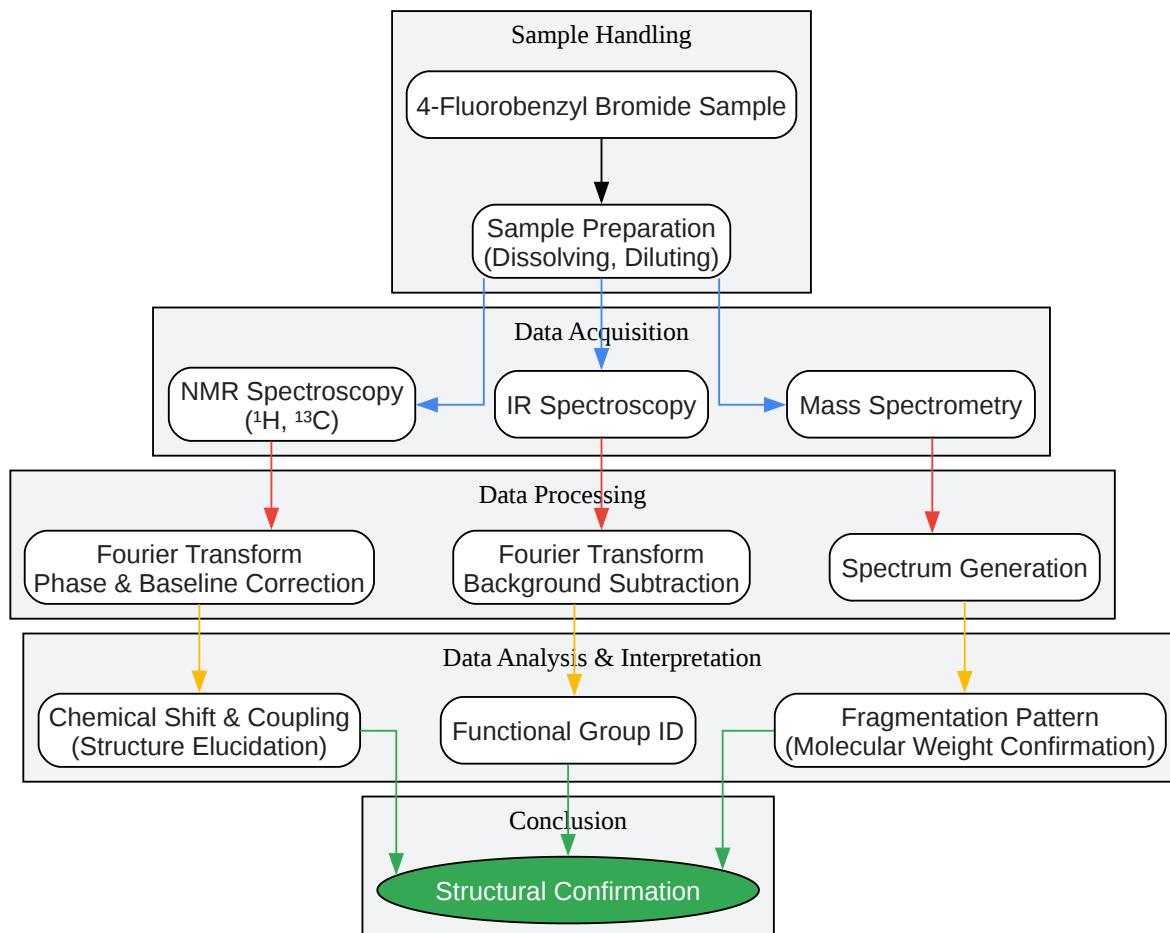
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance, Varian A-60) operating at a frequency of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.[\[2\]](#)
- Sample Preparation: Approximately 5-10 mg of **4-fluorobenzyl bromide** was dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- Data Acquisition for ^1H NMR: The ^1H NMR spectrum was acquired using a standard pulse sequence. Key parameters included a spectral width of 0-10 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- Data Acquisition for ^{13}C NMR: The ^{13}C NMR spectrum was acquired using a proton-decoupled pulse sequence. Key parameters included a spectral width of 0-200 ppm, a larger number of scans compared to ^1H NMR, and a relaxation delay of 2-5 seconds.
- Data Processing: The acquired Free Induction Decay (FID) was Fourier transformed, and the resulting spectrum was phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

2.2 Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor 27 FT-IR) was used.[\[2\]](#)
- Sample Preparation: For Attenuated Total Reflectance (ATR-IR), a small drop of the neat liquid sample was placed directly onto the ATR crystal (e.g., DuraSamplIR II).[\[2\]](#) For transmission IR, the sample was analyzed as a neat liquid between two KBr or NaCl plates.[\[2\]](#)


- Data Acquisition: The spectrum was recorded in the mid-IR range ($4000\text{-}400\text{ cm}^{-1}$) by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal or empty sample holder was recorded and subtracted from the sample spectrum.
- Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was then plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

2.3 Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- Sample Preparation: A dilute solution of **4-fluorobenzyl bromide** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was prepared.
- Ionization Method: Electron Ionization (EI) at a standard energy of 70 eV was used to generate charged fragments.
- Data Acquisition: The sample was introduced into the ion source. The mass analyzer scanned a mass-to-charge (m/z) range (e.g., 40-400 amu) to detect the molecular ion and its fragment ions.
- Data Processing: The resulting mass spectrum was plotted as relative intensity versus m/z . The fragmentation pattern was analyzed to confirm the structure of the molecule. The top peak is assigned a relative intensity of 100%.^[2]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **4-fluorobenzyl bromide**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. spectrabase.com [spectrabase.com]
- 2. 4-Fluorobenzyl bromide | C7H6BrF | CID 68021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data of 4-Fluorobenzyl Bromide: A Technical Guide]. BenchChem, [2025], [Online PDF]. Available at: [https://www.benchchem.com/product/b1653185#spectroscopic-data-nmr-ir-ms-of-4-fluorobenzyl-bromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com